molecular formula C11H6ClF3N2O3S B2980355 2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole CAS No. 339104-87-9

2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole

Cat. No.: B2980355
CAS No.: 339104-87-9
M. Wt: 338.69
InChI Key: JXQMMNPVSDNWTL-UHFFFAOYSA-N
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Description

2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole is a heterocyclic compound featuring a 1,3-thiazole core substituted at position 2 with chlorine and at position 5 with a phenoxymethyl group. The phenoxy moiety is further substituted with a nitro group at position 2 and a trifluoromethyl group at position 2. This compound combines electron-withdrawing groups (Cl, NO₂, CF₃) with a thiazole ring, which is known for its role in medicinal chemistry and materials science .

Properties

IUPAC Name

2-chloro-5-[[2-nitro-4-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O3S/c12-10-16-4-7(21-10)5-20-9-2-1-6(11(13,14)15)3-8(9)17(18)19/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQMMNPVSDNWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole typically involves multiple steps starting from readily available precursors. A common synthetic route includes:

  • Formation of the Thiazole Ring: This usually starts with the cyclization of a suitable precursor such as a β-chloro ketone with thiourea under acidic conditions.

  • Attachment of the Phenoxy Group: This step involves a nucleophilic aromatic substitution reaction where the phenoxy group is introduced using an appropriate phenol derivative.

  • Introduction of Nitro and Trifluoromethyl Groups: These functionalities are typically introduced via nitration and trifluoromethylation reactions on the phenol derivative before its attachment to the thiazole ring.

  • Chlorination: The final step involves chlorination to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for scale and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and catalysts are meticulously controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole undergoes several chemical reactions including:

  • Oxidation: Primarily targeting the thiazole ring, resulting in sulfoxides or sulfones.

  • Reduction: Reduction of the nitro group to an amine is a common reaction.

  • Substitution: The chloro group can be substituted with various nucleophiles leading to a wide array of derivatives.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or peracids in the presence of acidic or neutral conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium dithionite.

  • Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

  • Oxidation: Produces sulfoxides and sulfones.

  • Reduction: Yields amino derivatives.

Scientific Research Applications

In Chemistry

2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.

In Biology and Medicine

This compound has shown potential in drug discovery, particularly in the design of anti-inflammatory and antimicrobial agents. Its unique structure allows it to interact with biological targets that are not easily accessible to more conventional molecules.

In Industry

The compound is utilized in the development of agrochemicals, where its derivatives are investigated for use as herbicides and insecticides due to their ability to disrupt specific biological pathways in pests.

Mechanism of Action

Molecular Targets and Pathways

The biological activity of 2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole is primarily attributed to its ability to interact with key enzymes and proteins. Its nitro group, upon reduction to an amine, can form strong hydrogen bonds and electrostatic interactions with biological molecules, leading to inhibition or activation of various pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-((2-Chloro-4-nitrophenoxy)methyl)thiazole (CAS: 851545-78-3)
  • Structure: Lacks the trifluoromethyl group at the phenoxy ring’s 4-position.
  • Properties : The absence of CF₃ reduces lipophilicity and metabolic stability compared to the target compound. Its nitro and chloro groups still confer strong electron-withdrawing effects, similar to the target molecule .
  • Synthesis : Prepared via nucleophilic substitution or coupling reactions, analogous to methods in using PEG-400 and catalytic conditions .
6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole (CAS: 845879-33-6)
  • Structure : Features a benzothiazole core instead of 1,3-thiazole, with identical nitro and trifluoromethyl substituents.
  • Properties : The benzothiazole core enhances aromaticity and may increase binding affinity in biological systems. However, the larger structure could reduce solubility .
5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole (CAS: 317318-97-1)
  • Structure: Replaces the phenoxymethyl group with a chloromethyl and methyl-substituted phenyl ring.
  • Properties : The trifluoromethylphenyl group enhances hydrophobicity, while the chloromethyl group introduces reactivity for further functionalization .

Physicochemical Properties

Property Target Compound 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole 6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole
Molecular Weight ~380 g/mol (estimated) 270.69 g/mol 454.82 g/mol
LogP (Lipophilicity) High (due to CF₃ and Cl) Moderate Very High
Melting Point 150–160°C (predicted) Not reported Not reported
Solubility Low in water, high in DMSO Similar Lower due to benzothiazole

Biological Activity

2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C14H6ClF3N2O4S
  • Molecular Weight : 380.1 g/mol
  • IUPAC Name : 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl chloride

Biological Activity Overview

The biological activity of thiazole derivatives, including this compound, has been widely studied. These compounds have shown various pharmacological effects, including:

  • Antimicrobial Activity : Thiazole derivatives have been reported to exhibit significant antibacterial and antifungal properties. For instance, studies indicate that structural modifications can enhance their efficacy against resistant strains of bacteria .
  • Inhibitory Effects on Enzymes : Compounds containing a thiazole ring have been identified as effective inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. The compound's interaction with AChE was evaluated through in vitro assays, demonstrating promising inhibitory activity .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : By binding to the active site of enzymes like AChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
  • Interaction with Membrane Structures : The trifluoromethyl group is believed to enhance lipophilicity, allowing better penetration into cell membranes and subsequent interactions with cellular targets.

Case Studies and Research Findings

Study ReferenceFocusFindings
Alzheimer’s DiseaseDemonstrated that thiazole derivatives can inhibit AChE with IC50 values as low as 2.7 µM.
Antimicrobial ActivityShowed that thiazole derivatives possess significant antibacterial properties against various pathogens.
Herbicidal ActivityReported that similar compounds exhibit herbicidal properties, indicating a broad range of biological activity.

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole, and what key reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a nitro-substituted phenoxy precursor with a chloromethyl-thiazole intermediate under heterogenous catalysis. For example:

  • Catalyst and Solvent: Bleaching Earth Clay (pH 12.5, 10 wt%) in PEG-400 at 70–80°C enables efficient coupling of phenoxy and thiazole moieties .
  • Reaction Monitoring: Use TLC to track progress, followed by recrystallization in aqueous acetic acid for purification .
  • Yield Optimization: Control temperature (<80°C) to avoid side reactions (e.g., decomposition of nitro groups) and ensure stoichiometric equivalence of reagents .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR: Identify chemical shifts for key groups:
    • Thiazole C-Cl: δ ~140–150 ppm (13C) .
    • Trifluoromethyl (CF3): δ ~110–120 ppm (13C) with splitting in 1H NMR due to coupling with fluorine .
    • Nitro (NO2) and phenoxy methylene (CH2): δ ~4.5–5.5 ppm (1H) .
  • FT-IR: Confirm C-Cl (650–750 cm⁻¹), NO2 (1520–1350 cm⁻¹), and CF3 (1250–1150 cm⁻¹) stretches .
  • Elemental Analysis: Validate purity by matching experimental C/H/N values to theoretical calculations (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What strategies optimize heterogenous catalytic conditions for synthesizing thiazole derivatives with nitro and trifluoromethyl groups?

Methodological Answer:

  • Catalyst Selection: Bleaching Earth Clay (pH 12.5) enhances nucleophilic substitution by activating the chloromethyl group . Alternative catalysts (e.g., DMF in thionyl chloride) promote acyl chloride formation for esterification .
  • Solvent Effects: Polar aprotic solvents (e.g., PEG-400) stabilize intermediates and improve miscibility of aromatic and heterocyclic reactants .
  • Contradiction Resolution: Conflicting yields in similar reactions (e.g., 65% vs. 96% ) may arise from solvent purity or moisture sensitivity of CF3 groups. Use anhydrous conditions and inert atmospheres .

Q. How to resolve contradictions in spectral data when characterizing novel thiazole derivatives?

Methodological Answer:

  • Case Study: If 1H NMR shows unexpected splitting for the phenoxy methylene group, consider:
    • Steric Hindrance: Bulky trifluoromethyl groups may restrict rotation, causing diastereotopic splitting .
    • Impurities: Use column chromatography or repeated recrystallization (e.g., ethanol/water) to remove byproducts .
  • Cross-Validation: Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks and confirm connectivity .

Q. What computational methods predict the bioactivity of this compound, and how do they align with experimental results?

Methodological Answer:

  • Molecular Docking: Simulate binding to targets (e.g., enzymes with hydrophobic pockets) using software like AutoDock. The trifluoromethyl and nitro groups enhance binding via van der Waals interactions and π-stacking .
  • Validation: Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with in vitro assays (e.g., IC50 for enzyme inhibition). Discrepancies may arise from solvation effects unaccounted in simulations .

Q. How does the electronic influence of substituents affect reactivity and stability during synthesis?

Methodological Answer:

  • Nitro Group: Strong electron-withdrawing effect deactivates the phenoxy ring, slowing electrophilic substitution but stabilizing intermediates via resonance .
  • Trifluoromethyl Group: High electronegativity increases oxidative stability but may reduce nucleophilicity of adjacent methylene groups, requiring stronger bases (e.g., K2CO3) for coupling reactions .
  • Thiazole Ring: The sulfur atom enhances π-electron density, facilitating cyclization but increasing susceptibility to hydrolysis under acidic conditions .

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